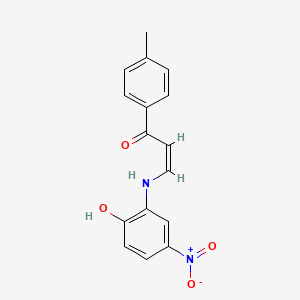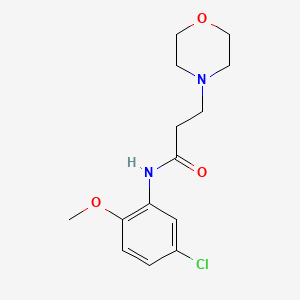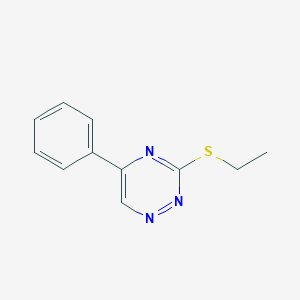
(Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a nitro group, a hydroxy group, and an anilino group attached to a conjugated enone system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-nitroaniline with 4-methylbenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The anilino group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and hydroxy groups. It can also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal properties.
作用机制
The mechanism of action of (Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydroxy group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The conjugated enone system can participate in Michael addition reactions, leading to the formation of covalent adducts with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
- (Z)-3-(2-hydroxyanilino)-1-(4-methylphenyl)prop-2-en-1-one
- (Z)-3-(2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one
- (Z)-3-(2-hydroxy-5-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both hydroxy and nitro groups on the anilino moiety. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds with only one of these groups. Additionally, the specific positioning of these groups can influence the compound’s reactivity and binding properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(Z)-3-(2-hydroxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11-2-4-12(5-3-11)15(19)8-9-17-14-10-13(18(21)22)6-7-16(14)20/h2-10,17,20H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEFCLXWSUPVOL-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5361322.png)
![3,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5361331.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5361333.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5361340.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5361351.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide](/img/structure/B5361359.png)
![[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate](/img/structure/B5361367.png)
![3-[4-(4-CHLOROPHENYL)PIPERAZINO]-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE](/img/structure/B5361374.png)
![2-cyclohexyl-7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361380.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,5-dimethyl-2-phenyl-3-furamide](/img/structure/B5361391.png)
![N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5361392.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)

